Cas no 1577213-04-7 (5-(Z)-2-nitroethenyl-1,3-dioxaindane)

5-(Z)-2-Nitroethenyl-1,3-dioxaindane is a nitroalkene derivative featuring a 1,3-dioxaindane scaffold, which confers stability and reactivity for synthetic applications. The (Z)-configured nitroethenyl group enhances its utility as a Michael acceptor or dipolarophile in cycloaddition reactions, facilitating the construction of complex heterocyclic frameworks. Its electron-withdrawing nitro group promotes regioselective transformations, while the dioxaindane core offers steric and electronic modulation. This compound is particularly valuable in medicinal chemistry and materials science for its ability to serve as a versatile intermediate in the synthesis of bioactive molecules or functional materials. Its well-defined stereochemistry and reactivity profile make it a reliable building block for targeted organic synthesis.
5-(Z)-2-nitroethenyl-1,3-dioxaindane structure
1577213-04-7 structure
Product name:5-(Z)-2-nitroethenyl-1,3-dioxaindane
CAS No:1577213-04-7
MF:C9H7NO4
MW:193.156182527542
CID:6400626
PubChem ID:5354438

5-(Z)-2-nitroethenyl-1,3-dioxaindane Chemical and Physical Properties

Names and Identifiers

    • 5-(Z)-2-nitroethenyl-1,3-dioxaindane
    • 5-[(Z)-2-nitroethenyl]-1,3-benzodioxole
    • 3,4-Methylenedioxy-b-nitrostyrene
    • AB01334069-03
    • 1, 5-(2-nitroethenyl)-
    • 5-(2-nitroethenyl)-2H-1,3-benzodioxole
    • NSC-105303
    • NSC149598
    • WLN: T56 BO DO CHJ G1U1NW
    • NSC-170724
    • AKOS005434103
    • SCHEMBL16211885
    • NSC-149598
    • NSC10120
    • NSC105303
    • Styrene,4-methylenedioxy-.beta.-nitro-
    • 1, 5-nitrovinyl-
    • AB01334069-02
    • EN300-27127243
    • NSC170724
    • CHEMBL4291121
    • 1577213-04-7
    • 5-[(Z)-2-nitroethenyl]-1,3-dioxaindane
    • NSC-10120
    • NCGC00342054-01
    • Inchi: 1S/C9H7NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-3-
    • InChI Key: KFLWBZPSJQPRDD-ARJAWSKDSA-N
    • SMILES: O1C2=CC=C(/C=C\[N+]([O-])=O)C=C2OC1

Computed Properties

  • Exact Mass: 193.03750770g/mol
  • Monoisotopic Mass: 193.03750770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.3Ų
  • XLogP3: 2.4

5-(Z)-2-nitroethenyl-1,3-dioxaindane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27127243-0.05g
5-[(Z)-2-nitroethenyl]-1,3-dioxaindane
1577213-04-7 95.0%
0.05g
$2755.0 2025-03-20

Additional information on 5-(Z)-2-nitroethenyl-1,3-dioxaindane

Introduction to 5-(Z)-2-nitroethenyl-1,3-dioxaindane (CAS No. 1577213-04-7) and Its Emerging Applications in Chemical Biology

The compound 5-(Z)-2-nitroethenyl-1,3-dioxaindane (CAS No. 1577213-04-7) represents a fascinating molecule with significant potential in the field of chemical biology. Its unique structural features, characterized by a conjugated nitroolefin moiety linked to a dioxaindane ring system, have garnered attention for its versatile reactivity and biological relevance. This introduction delves into the compound's structural attributes, synthetic pathways, and its latest applications in medicinal chemistry and drug discovery.

At the core of 5-(Z)-2-nitroethenyl-1,3-dioxaindane lies a conjugated system that exhibits both electrophilic and nucleophilic characteristics due to the presence of the nitro group and the double bond. The dioxaindane ring, a cyclic ether with two oxygen atoms, introduces rigidity and stability to the molecule while also providing a scaffold for further functionalization. This dual functionality makes it an attractive building block for designing novel bioactive molecules.

Recent advancements in synthetic chemistry have enabled more efficient and scalable preparations of 5-(Z)-2-nitroethenyl-1,3-dioxaindane. One such approach involves the reaction of 2-nitroacrylonitrile with an appropriate dioxaindane precursor under controlled conditions. This method leverages the electrophilic nature of the nitro group to selectively form the desired C-C bond with minimal side reactions. The use of transition metal catalysts has further improved yields and purity, making it feasible for large-scale applications.

The biological significance of 5-(Z)-2-nitroethenyl-1,3-dioxaindane has been explored in several cutting-edge research studies. Its nitroolefin core has been found to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. For instance, studies have demonstrated its potential as a modulator of cyclooxygenase (COX) enzymes, which are key players in prostaglandin synthesis and inflammation regulation. The dioxaindane moiety enhances binding affinity by providing steric hindrance and electronic complementarity with the target site.

In drug discovery, 5-(Z)-2-nitroethenyl-1,3-dioxaindane derivatives have been investigated as lead compounds for developing novel therapeutics. Researchers have modified its structure to optimize pharmacokinetic properties while maintaining bioactivity. For example, introduction of hydrophilic groups at specific positions has improved water solubility, enhancing oral bioavailability. Additionally, computational modeling has been employed to predict binding interactions with biological targets, guiding rational design of more potent derivatives.

The compound's reactivity also makes it valuable in material science applications. Its ability to undergo cross-coupling reactions with various organic substrates allows for the synthesis of complex polymers and functional materials. These materials exhibit unique properties such as biodegradability and biocompatibility, making them suitable for biomedical applications like drug delivery systems and tissue engineering.

Future research directions for 5-(Z)-2-nitroethenyl-1,3-dioxaindane include exploring its role in modulating immune responses and developing it as an antiviral agent. Preliminary studies suggest that its structural motifs can interfere with viral replication by inhibiting key enzymes or disrupting protein-protein interactions. Furthermore, its potential as a photosensitizer in photodynamic therapy is being examined due to its ability to generate reactive oxygen species upon light irradiation.

The synthesis and application of 5-(Z)-2-nitroethenyl-1,3-dioxaindane exemplify the synergy between organic chemistry and chemical biology. By leveraging its unique structural features and reactivity patterns, researchers can develop innovative solutions for therapeutic challenges. As our understanding of biological systems grows more sophisticated, compounds like this will continue to play a pivotal role in advancing drug discovery and material science.

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